2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one
Description
Properties
CAS No. |
61741-47-7 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-18-20-14-6-4-3-5-13(14)17(22)21-18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
AYTRTDDDNOJUAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxyphenethylamine Moiety: This step involves the nucleophilic substitution reaction of the quinazolinone core with 3,4-dimethoxyphenethylamine under appropriate conditions, such as heating in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced quinazolinone derivatives, as well as substituted quinazolinone compounds with different functional groups.
Scientific Research Applications
The compound 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a quinazolinone derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that highlight its efficacy and potential therapeutic uses.
Chemical Properties and Structure
- Molecular Formula : C18H18N3O3
- Molecular Weight : 359.8 g/mol
- IUPAC Name : 6-chloro-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,4-dihydroquinazolin-4-one
The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed potent activity against breast cancer cells, with IC50 values indicating effective cytotoxicity.
Antidepressant Effects
Research has also explored the potential antidepressant effects of this compound. Its structural similarity to known psychoactive substances suggests it may influence neurotransmitter systems.
- Case Study : In a preclinical study involving animal models, the compound exhibited significant reductions in depressive-like behaviors, suggesting its potential as a therapeutic agent for depression.
Neuroprotective Properties
The neuroprotective effects of quinazolinone derivatives have been investigated, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Data Table: Neuroprotective Efficacy
| Compound | Model Used | Observed Effects |
|---|---|---|
| This compound | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Similar derivatives | Rat model of Parkinson's | Improved motor function |
Antimicrobial Activity
The antimicrobial properties of the compound have also been studied, showing effectiveness against various bacterial strains.
- Case Study : A laboratory evaluation revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
- Serotonin Receptor Modulation : Potential interaction with serotonin receptors could explain its antidepressant effects.
- Antioxidant Activity : The ability to scavenge free radicals may contribute to its neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the 2- and 3-positions of the quinazolinone core significantly influence physicochemical properties. A comparative analysis is provided below:
Key Observations :
- Electron-donating vs. electron-withdrawing groups : Compound 3c, with a 4-chlorophenyl group, exhibits a higher melting point (150°C vs. 140°C) due to increased polarity and intermolecular interactions .
- Methoxy vs. hydroxy groups : Compound 17’s dihydroxy substituents likely enhance antioxidant activity compared to Compound 2c’s methoxy groups, as hydroxyls can directly scavenge free radicals .
- Lipophilicity : The dimethoxy groups in Compound 2c improve membrane permeability relative to polar analogs like Compound 15.
Biological Activity
The compound 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one , also known as 7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one , is part of a broader class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 383.47 g/mol. The structure features a quinazolinone core, which is known for its stability and versatility in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.47 g/mol |
| Melting Point | 202 °C (predicted) |
| Density | 1.33 g/cm³ (predicted) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of quinazoline derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains. For instance, compounds similar to this structure exhibited minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans and other fungi .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | 1.95 | Staphylococcus aureus |
| Other derivatives | 3.90 | Candida albicans |
Anticancer Activity
The quinazoline scaffold has shown promise in anticancer research as well. Studies indicate that quinazoline derivatives can inhibit the growth of various human tumor cell lines. For example, compounds with similar structural motifs have demonstrated significant inhibition rates (logGI50 values ranging from -6.1 to -6.45) against multiple cancer cell lines . This suggests that modifications to the quinazoline structure can enhance its anticancer properties.
The biological activity of quinazoline derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. For instance, some compounds have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .
Case Studies
- Antimicrobial Study : A recent study evaluated various quinazoline derivatives for their antimicrobial properties using the agar well diffusion method. The results indicated that certain substitutions on the quinazoline ring significantly enhanced antibacterial activity compared to standard drugs .
- Anticancer Research : Another investigation focused on the synthesis of novel quinazoline derivatives and their testing against human cancer cell lines revealed promising results, with several compounds exhibiting potent growth inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one and its analogs?
- Methodology : The compound can be synthesized via condensation of anthranilic acid derivatives with substituted amines under reflux conditions. For example, derivatives like 2-(phenylamino)quinazolin-4(1H)-one are synthesized by reacting anthranilic acid with primary amines (e.g., phenethylamine analogs) in ethanol with acetic acid catalysis, followed by purification via recrystallization . Key steps include TLC monitoring, ice-water quenching, and characterization using IR, -NMR, and mass spectrometry to confirm structure and purity .
Q. How are quinazolin-4(1H)-one derivatives structurally characterized?
- Methodology : Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660–1680 cm, NH stretches at ~3200–3400 cm) .
- -NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H] or [M] signals) and fragmentation patterns .
Q. What are the typical purity assessment methods for quinazolin-4(1H)-one derivatives?
- Methodology :
- Melting point analysis : Sharp, reproducible melting points (e.g., 144–193°C for related derivatives) indicate purity .
- HPLC : Used for quantitative purity assessment (>99% purity in some cases) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Methodology :
- Catalyst screening : Heterogeneous catalysts like MgFeO@SiO enhance reaction efficiency and recyclability .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or ethanol with acid catalysis improve condensation rates .
- Temperature control : Reflux at 80–100°C balances reaction speed and decomposition risks .
Q. What strategies resolve contradictions in spectral data interpretation for quinazolin-4(1H)-one derivatives?
- Methodology :
- Cross-validation : Compare -NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous signals .
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping aromatic proton signals .
- X-ray crystallography : Definitive structural assignment for crystalline derivatives .
Q. How can structure-activity relationships (SAR) guide the design of bioactive quinazolin-4(1H)-one derivatives?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 3,4-dimethoxyphenethyl moiety to modulate electronic effects and enhance binding to biological targets .
- Bioisosteric replacement : Replace the quinazolinone core with thiazole or chromenone rings to explore scaffold flexibility .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?
- Methodology :
- NF-κB/AP-1 inhibition : Luciferase reporter assays in RAW264.7 macrophages to assess transcriptional regulation .
- COX-2 inhibition : ELISA-based measurement of prostaglandin E (PGE) suppression in LPS-stimulated cells .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to ensure selectivity .
Q. How do researchers address discrepancies in biological activity data across quinazolin-4(1H)-one analogs?
- Methodology :
- Dose-response studies : Establish EC values to compare potency .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism of action .
Methodological Considerations
- Contradictory melting points : Variations may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
- Spectral artifacts : Moisture-sensitive derivatives (e.g., hydrazones) require anhydrous conditions during NMR analysis .
- Biological assay controls : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and vehicle controls to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
